1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)-
Description
Overview of Pyrrole (B145914) Heterocyclic Systems in Organic Synthesis
Pyrrole, a five-membered, nitrogen-containing aromatic heterocycle, is a fundamental structural unit in organic chemistry. lucp.net Its electron-rich nature makes it reactive toward electrophiles and a versatile building block for more complex molecules. researchgate.net The pyrrole ring is a core component of many vital natural products, including vitamin B12, the porphyrins found in heme and chlorophyll, and bile pigments such as bilirubin. lucp.netchemicalbook.com The synthesis of pyrrole derivatives is a significant area of focus, with classical methods like the Hantzsch and Paal-Knorr syntheses being foundational, alongside modern, greener methodologies. lucp.netnih.gov
Significance of Functionalized Pyrrole Derivatives
The introduction of functional groups onto the pyrrole scaffold gives rise to a vast array of derivatives with diverse and significant applications. These compounds are pivotal in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. lucp.netresearchgate.netnih.gov For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a pyrrole core. nih.gov Beyond pharmaceuticals, functionalized pyrroles are integral to materials science, where they are used in the production of dyes, catalysts, corrosion inhibitors, and conductive polymers. lucp.netresearchgate.net The specific properties and reactivity of these derivatives are highly dependent on the nature and position of their substituents.
Role of N-Protecting Groups in Pyrrole Functionalization
Direct functionalization of the pyrrole ring can be challenging to control due to the high reactivity of the electron-rich system, which often leads to polymerization or a lack of regioselectivity. To overcome this, the pyrrole nitrogen is often protected with an electron-withdrawing group. This strategy serves two primary purposes: it tempers the ring's reactivity to prevent unwanted side reactions and it can direct incoming electrophiles to specific positions on the ring. Various N-protecting groups have been developed, each with distinct characteristics influencing the outcome of subsequent reactions. cdnsciencepub.comresearchgate.net
The Phenylsulfonyl Group as a Strategic N-Protecting and Directing Moiety
The 1-(phenylsulfonyl) group is a particularly effective N-protecting group in pyrrole chemistry, serving a dual function as both a blocking and a directing agent. cdnsciencepub.comsigmaaldrich.com Its strong electron-withdrawing nature significantly deactivates the pyrrole ring, enhancing its stability. More importantly, it directs electrophilic substitution preferentially to the C-3 position (β-position), which contrasts with the typical C-2 (α-position) substitution observed in many reactions of simple pyrroles. cdnsciencepub.comcdnsciencepub.com
This directing effect is especially pronounced in Friedel-Crafts acylation reactions. The use of the 1-(phenylsulfonyl) group provides a highly regioselective and efficient route to 3-acylpyrroles. researchgate.netcdnsciencepub.comcdnsciencepub.com However, this regiospecificity is not universal for all electrophilic substitutions; for example, some Friedel-Crafts alkylations may yield mixtures of 2- and 3-substituted products. researchgate.netcdnsciencepub.com Following the desired substitution, the phenylsulfonyl group can be readily removed under mild hydrolytic conditions. cdnsciencepub.comresearchgate.net
Table 1: Regioselectivity of Electrophilic Substitution on 1-(Phenylsulfonyl)pyrrole (B93442) This table summarizes the major products obtained from various electrophilic substitution reactions on 1-(phenylsulfonyl)pyrrole, illustrating the directing influence of the N-phenylsulfonyl group.
| Reaction Type | Electrophile/Reagents | Predominant Product Position | Reference |
| Benzoylation | Benzoyl chloride / AlCl₃ | C-3 | researchgate.netcdnsciencepub.com |
| Acetylation | Acetic anhydride (B1165640) / SnCl₄ | C-3 | cdnsciencepub.com |
| tert-Butylation | tert-Butyl chloride / AlCl₃ | C-3 | researchgate.netcdnsciencepub.com |
| Isopropylation | Isopropyl chloride / AlCl₃ | Mixture of C-2 and C-3 | cdnsciencepub.com |
| Ethylation | Ethyl bromide | C-2 | cdnsciencepub.com |
| Cyanation | Cyanogen bromide / AlCl₃ | C-2 | cdnsciencepub.com |
Contextualizing 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- within Contemporary Heterocyclic Research
The compound 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- is a direct and important outcome of the synthetic strategy described above. It represents a key intermediate in the regioselective synthesis of 3-benzoylpyrrole. cdnsciencepub.com The formation of this compound via the Friedel-Crafts benzoylation of 1-(phenylsulfonyl)pyrrole is a prime example of how the phenylsulfonyl group is exploited to achieve β-functionalization with high specificity. researchgate.netcdnsciencepub.com The subsequent removal of the directing group yields 3-benzoylpyrrole, a member of the 3-aroylpyrrole class. cdnsciencepub.com This class of compounds is of significant interest in medicinal chemistry, with studies demonstrating that various 3-substituted benzoyl-4-phenyl-1H-pyrrole derivatives possess potent anti-cancer activities. nih.gov Therefore, 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- is not merely a chemical curiosity but a valuable precursor in the synthesis of potentially therapeutic agents.
Table 2: Chemical Compound Data for 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- This table provides key identification and property data for the title compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃NO₃S | chemicalbook.com |
| Molecular Weight | 311.36 g/mol | chemicalbook.com |
| CAS Number | 90325-63-0 | N/A |
| Appearance | Solid | N/A |
Properties
CAS No. |
81453-99-8 |
|---|---|
Molecular Formula |
C17H13NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)pyrrol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C17H13NO3S/c19-17(14-7-3-1-4-8-14)15-11-12-18(13-15)22(20,21)16-9-5-2-6-10-16/h1-13H |
InChI Key |
OBDINRKZIIQNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1h Pyrrole, 3 Benzoyl 1 Phenylsulfonyl
Reactivity Modulated by the Phenylsulfonyl Group
Cleavage and Removal Strategies for the N-Phenylsulfonyl Protecting Group
Reductive methods are particularly effective. A widely used system is magnesium in methanol (B129727) (Mg/MeOH), which provides an economical and efficient means of desulfonylation. rsc.org This method is thought to proceed via a radical desulfonylation mechanism. rsc.org Other reductive approaches include the use of sodium amalgam or more aggressive metal-containing agents like sodium naphthalenide. nih.gov Electrochemical methods, which involve the reduction of the sulfonyl group at a cathode under mild conditions, have also been successfully employed for the deprotection of N-phenylsulfonyl amines and pyrroles. nih.govbaranlab.org
Alternatively, the N-S bond can be cleaved under basic conditions. Reagents such as potassium hydroxide (B78521) (KOH) in methanol or ethanol (B145695) are effective for removing the phenylsulfonyl group. baranlab.orgresearchgate.net The reaction typically requires heating to proceed to completion. The robustness of the benzoyl group to these basic conditions is a key consideration for the successful deprotection of 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)-.
| Reagent/Method | Conditions | Mechanism Type | Reference |
|---|---|---|---|
| Magnesium/Methanol (Mg/MeOH) | Reflux | Reductive Cleavage | rsc.org |
| Potassium Hydroxide/Methanol (KOH/MeOH) | Stirring at ambient or elevated temperature | Basic Hydrolysis | researchgate.net |
| Potassium Hydroxide/Ethanol (KOH/EtOH) | 35 °C, 16 h | Basic Hydrolysis | baranlab.org |
| Electrochemical Reduction | Constant cathodic potential | Reductive Cleavage | nih.gov |
| Organic Super-Electron-Donor | - | Reductive Cleavage | nih.gov |
Influence on Regioselectivity in Subsequent Reactions
The N-phenylsulfonyl group exerts a profound influence on the regioselectivity of electrophilic substitution on the pyrrole (B145914) ring. In its absence, electrophilic attack on the pyrrole nucleus typically occurs at the C2-position due to the higher electron density at the α-carbons. nih.gov However, the strongly electron-withdrawing nature of the 1-phenylsulfonyl group deactivates the entire ring towards electrophilic attack, with a more pronounced deactivating effect at the adjacent C2 and C5 positions. This deactivation redirects electrophiles to the C3 and C4 positions.
This directing effect is powerfully demonstrated in Friedel-Crafts acylation reactions. The benzoylation or acetylation of 1-(phenylsulfonyl)pyrrole (B93442) proceeds with strong regioselectivity to yield the 3-substituted product, 1H-Pyrrole, 3-acyl-1-(phenylsulfonyl)-. researchgate.netmdpi.comresearchgate.net This makes the N-phenylsulfonyl group an invaluable tool for the synthesis of 3-acylpyrroles, which are otherwise difficult to access directly. researchgate.net
While highly effective for acylations, this regiospecificity is not universal for all electrophilic substitutions. For instance, Friedel-Crafts alkylations, such as ethylation, tend to give mixtures of 2- and 3-substituted products, often favoring the 2-isomer. researchgate.netresearchgate.net Similarly, the Vilsmeier-Haack reaction on 1-(phenylsulfonyl)pyrrole does not yield the 3-formyl product, further highlighting the nuanced interplay between the directing group and the specific electrophile used. researchgate.net
| Reaction | Electrophile/Reagent | Major Product | Reference |
|---|---|---|---|
| Benzoylation | Benzoyl Chloride/AlCl₃ | 3-Benzoyl-1-(phenylsulfonyl)pyrrole | researchgate.netresearchgate.net |
| Acetylation | Acetyl Chloride/AlCl₃ | 3-Acetyl-1-(phenylsulfonyl)pyrrole | researchgate.netresearchgate.net |
| tert-Butylation | tert-Butyl Chloride/AlCl₃ | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole | researchgate.net |
| Ethylation | Ethyl Bromide | Mixture of 2- and 3-isomers (mostly 2-ethyl) | researchgate.net |
| Vilsmeier-Haack | DMF/POCl₃ | No reaction at 3-position | researchgate.net |
Cycloaddition Reactions and Annulation Pathways
The dienyl system within the pyrrole ring of 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- suggests the possibility of participating in cycloaddition reactions. However, the inherent aromaticity of the pyrrole ring presents a significant energetic barrier to such transformations.
[4+2] Diels-Alder Cycloadditions Involving the Pyrrole Ring
The pyrrole ring is generally considered a poor diene for [4+2] Diels-Alder cycloadditions due to the loss of aromaticity required to form the bicyclic adduct. nih.gov The reactivity of the pyrrole ring in 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- is further diminished by the two strongly electron-withdrawing groups (N-phenylsulfonyl and 3-benzoyl). In a normal-demand Diels-Alder reaction, the diene should be electron-rich. wikipedia.org The subject compound is decidedly electron-poor, making it highly unreactive as a diene with common dienophiles.
While the parent compound is inactive, related pyrrole derivatives can be coaxed into cycloaddition. For example, 2-vinylpyrroles, which can be synthesized from the corresponding 2-acylpyrroles, can function as heterodienes in [4+2] cycloadditions with electron-deficient dienophiles to create tetrahydroindole structures. researchgate.net This suggests a potential, albeit indirect, pathway where the 3-benzoyl group could be transformed into a vinyl substituent to enable subsequent cycloaddition reactions. Such reactions often require elevated temperatures or the use of highly reactive dienophiles. nih.gov
Intramolecular Cyclizations and Rearrangements
The functional groups present in 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- offer handles for potential intramolecular cyclization and rearrangement reactions to build fused heterocyclic systems. Although specific examples starting from this exact compound are not prominent in the literature, analogous reactions provide a basis for plausible synthetic routes.
For instance, the carbonyl group of the 3-benzoyl substituent could act as an internal electrophile. If a suitable nucleophilic side chain were introduced at the C2 or C4 position of the pyrrole, an intramolecular cyclization could be triggered to form a fused ring system. Similarly, rearrangements are a known facet of pyrrole chemistry. Photochemical rearrangements of substituted pyrroles can lead to complex skeletal reorganizations. baranlab.org While not directly documented for this compound, the chromophores present (benzoyl and phenylsulfonyl) suggest a potential for photochemical reactivity.
Furthermore, intramolecular cyclizations involving a sulfonylated nitrogen are known. For example, N-alkynyl sulfonamides can undergo metal-catalyzed intramolecular hydroamination to yield dihydropyrroles. rsc.org This highlights a pathway where a suitably functionalized side chain on the phenylsulfonyl group could potentially cyclize onto the pyrrole ring. Another relevant transformation is the rearrangement of pyrrolo-oxadiazines, formed from biscarbamoyl-substituted pyrroles, into pyrrolo-triazinones, demonstrating how the pyrrole core can participate in the construction of more complex fused heterocycles. researchgate.net
Advanced Spectroscopic and Diffraction Based Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the primary tool for elucidating the precise structure of the molecule in solution.
¹H NMR and ¹³C NMR Chemical Shift Assignments
Without experimental spectra, specific chemical shifts cannot be assigned. However, based on the analysis of related structures like 1-(phenylsulfonyl)pyrrole (B93442) tcichemicals.com and various benzoyl-pyrroles, a hypothetical assignment can be proposed. The protons on the pyrrole (B145914) ring (H-2, H-4, and H-5) would exhibit characteristic shifts, with the H-2 and H-5 protons expected to be significantly influenced by the electron-withdrawing phenylsulfonyl group. The benzoyl and phenylsulfonyl protons would appear in the aromatic region of the spectrum. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the sulfonyl-bearing carbon, and the various aromatic and pyrrole carbons.
Hypothetical ¹H and ¹³C NMR Data Tables: Actual experimental data is required to create these tables.
Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)
A suite of 2D NMR experiments would be necessary to confirm the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the relationships between adjacent protons on the pyrrole and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, aiding in the definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection of the benzoyl group to the C-3 position of the pyrrole ring and the phenylsulfonyl group to the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is essential for determining the molecule's preferred conformation, particularly the relative orientation of the phenyl and benzoyl rings with respect to the pyrrole core. mdpi.com
Variable Temperature NMR Studies for Conformational Analysis
Variable-temperature (VT) NMR studies could reveal information about rotational dynamics within the molecule. Specifically, rotation around the N-S bond and the C-C bond connecting the benzoyl group to the pyrrole ring might be hindered. VT-NMR experiments would help determine the energy barriers for these rotations and identify if distinct conformers exist in solution at different temperatures.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion. This measurement would confirm the elemental formula, C₁₇H₁₃NO₃S, by matching the experimental mass to the calculated theoretical mass with high precision.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. Analysis of these fragments would provide strong evidence for the compound's structure. Expected fragmentation pathways would likely involve the cleavage of the sulfonyl-nitrogen bond and the carbonyl-pyrrole bond, leading to characteristic fragment ions corresponding to the benzoyl cation, the phenylsulfonyl moiety, and the pyrrole ring system. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. While specific experimental spectra for 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- are not widely published, a detailed analysis can be constructed based on the well-established vibrational frequencies of its constituent parts: the pyrrole ring, the phenylsulfonyl group, and the benzoyl group. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net
The key vibrational modes for this molecule can be assigned to the stretching and bending of its specific bonds. The phenylsulfonyl group is characterized by strong IR absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds. mdpi.com The benzoyl moiety will exhibit a strong, characteristic C=O stretching vibration. The aromatic C-H and C=C stretching vibrations from the two phenyl rings and the pyrrole ring will also be prominent. researchgate.net
A theoretical assignment of the principal vibrational frequencies is presented below, based on data from analogous compounds. nih.govresearchgate.netescholarship.org
Table 1: Predicted IR and Raman Vibrational Frequencies and their Assignments
| Frequency Range (cm⁻¹) | Assignment | Group | Notes |
| 3100-3000 | C-H Stretching | Aromatic (Phenyl & Pyrrole) | Multiple weak to medium bands are expected. |
| 1700-1650 | C=O Stretching | Benzoyl Ketone | A strong, sharp absorption band in the IR spectrum. |
| 1600-1450 | C=C Stretching | Aromatic (Phenyl & Pyrrole) | Multiple bands of variable intensity. |
| 1350-1300 | Asymmetric SO₂ Stretching | Phenylsulfonyl | Typically a strong absorption in the IR. mdpi.com |
| 1170-1140 | Symmetric SO₂ Stretching | Phenylsulfonyl | A strong absorption in the IR. mdpi.com |
| 1100-1000 | C-N Stretching | Pyrrole Ring | |
| 800-650 | C-H Out-of-Plane Bending | Aromatic | Pattern can be indicative of substitution on the phenyl rings. |
| 600-500 | S-O Bending | Phenylsulfonyl |
Note: This table represents predicted values based on the analysis of related chemical structures and is intended for illustrative purposes.
The Raman spectrum is expected to complement the IR data. While the polar carbonyl and sulfonyl stretching vibrations will be strong in the IR, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. researchgate.net This complementary nature allows for a more complete picture of the molecule's vibrational framework.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. Although a specific crystal structure for 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- has not been deposited in publicly accessible crystallographic databases, we can infer its likely structural characteristics and packing motifs from studies on closely related substituted pyrrole derivatives. nih.gov
A crystallographic analysis would reveal the relative orientations of the three main components: the pyrrole ring, the benzoyl phenyl ring, and the phenylsulfonyl ring. It is anticipated that the molecule would adopt a non-planar conformation due to steric hindrance between the bulky substituents, with significant dihedral angles between the planes of the aromatic rings. nih.gov
Table 2: Illustrative Crystal Structure Data Parameters
| Parameter | Expected Value/Type |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 5 - 15 |
| b (Å) | 10 - 20 |
| c (Å) | 15 - 25 |
| α (°) | 90 or 90-110 |
| β (°) | 90 - 110 |
| γ (°) | 90 or 90-110 |
| Z (Molecules per unit cell) | 2, 4, or 8 |
Note: This table is illustrative and lists typical parameters observed for similar organic molecules. The actual values can only be determined by experimental X-ray diffraction analysis.
Computational and Theoretical Investigations of 1h Pyrrole, 3 Benzoyl 1 Phenylsulfonyl
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally signifies lower reactivity and higher stability.
For "1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)-", the presence of both a benzoyl group at the C3 position and a phenylsulfonyl group at the N1 position of the pyrrole (B145914) ring significantly influences the FMOs. Both the benzoyl and phenylsulfonyl groups are strong electron-withdrawing groups. Consequently, they are expected to lower the energy of both the HOMO and LUMO.
The HOMO is anticipated to be primarily localized on the more electron-rich regions of the molecule. In contrast, the LUMO is expected to be distributed over the electron-deficient fragments, particularly the benzoyl and phenylsulfonyl moieties. This distribution suggests that the molecule would act as an electrophile in reactions, accepting electrons into its low-lying LUMO.
The HOMO-LUMO energy gap is predicted to be relatively small, indicating a higher propensity for chemical reactions. This is a common feature in molecules with extended conjugation and strong electron-withdrawing substituents. A smaller energy gap facilitates electronic transitions, which can be correlated with the molecule's absorption of light in the UV-visible spectrum.
To illustrate the expected FMO properties, a representative data table based on density functional theory (DFT) calculations of analogous compounds is presented below.
| Parameter | Energy (eV) | Primary Localization |
| HOMO | -6.5 | Pyrrole ring and phenyl groups |
| LUMO | -2.0 | Benzoyl and phenylsulfonyl groups |
| HOMO-LUMO Gap | 4.5 | - |
Note: The values in this table are representative examples based on similar compounds and are intended for illustrative purposes.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions are crucial in determining the three-dimensional structure, crystal packing, and biological activity of molecules. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, allows for the identification and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.
In "1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)-", several types of non-covalent interactions are expected to be present. The oxygen atoms of the benzoyl and sulfonyl groups can act as hydrogen bond acceptors, forming weak C-H···O intramolecular hydrogen bonds with hydrogen atoms on the pyrrole and phenyl rings. These interactions contribute to the conformational rigidity of the molecule.
Furthermore, the multiple aromatic rings (the pyrrole ring and two phenyl groups) provide opportunities for π-π stacking interactions. These interactions are significant in the solid state, influencing the crystal packing arrangement. The presence of both electron-rich (pyrrole) and electron-deficient (due to the substituents) aromatic systems can lead to favorable donor-acceptor type π-π stacking.
A summary of the anticipated non-covalent interactions is provided in the table below.
| Interaction Type | Atoms/Groups Involved | Significance |
| C-H···O Hydrogen Bonds | C-H of phenyl/pyrrole rings and O of benzoyl/sulfonyl | Intramolecular conformational stability |
| π-π Stacking | Phenyl-phenyl, phenyl-pyrrole rings | Crystal packing and intermolecular association |
| Van der Waals Forces | Throughout the molecule | Overall molecular stability and packing |
| Steric Repulsion | Between bulky benzoyl and phenylsulfonyl groups | Influences molecular conformation |
Note: This table outlines the expected non-covalent interactions based on the molecular structure.
Potential Applications in Advanced Organic Synthesis
Role as an Intermediate for Complex Heterocyclic Scaffolds
The strategic placement of the phenylsulfonyl and benzoyl groups renders 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- a highly valuable intermediate for accessing intricate heterocyclic structures. Its utility is particularly evident in its capacity to serve as a precursor for polysubstituted pyrroles and as a foundational element for building fused heterocyclic systems. The N-phenylsulfonyl group is known to facilitate certain reactions and can be cleaved under specific conditions, making it an effective protecting and activating group in multi-step syntheses. This functional arrangement is found in intermediates used for producing pyrrole (B145914) compounds with applications as acid secretion inhibitors. google.com
The synthesis of polysubstituted pyrroles is a central goal in medicinal and materials chemistry due to the diverse biological and physical properties these structures can exhibit. researchgate.netnih.gov1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- is an excellent starting platform for generating such diversity. The phenylsulfonyl group not only protects the pyrrole nitrogen but also influences the reactivity of the pyrrole ring, enabling selective functionalization at other positions.
Research has demonstrated the synthesis of related 3-aroylpyrroles, such as 4-(3-benzoyl-1H-pyrrol-1-yl)-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)-benzenesulfonamide, which serves as a key intermediate for novel sulfonamides with potential therapeutic applications. nih.gov In this context, the 3-benzoyl-1-phenylsulfonylpyrrole core is the central scaffold upon which further complexity is built. General methods for creating polysubstituted pyrroles often involve the aromatization of corresponding pyrrolidine (B122466) precursors or cascade reactions, highlighting the modularity of the pyrrole system. nih.govnih.govrsc.org The presence of the benzoyl group offers a ketone functionality that can be subjected to a wide array of transformations, such as reduction, oxidation, or conversion to other functional groups, further expanding the range of accessible polysubstituted pyrrole derivatives.
A related precursor, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, has been used to synthesize more complex molecules by reacting the pyrrole nitrogen with cinnamoyl chloride, demonstrating the utility of the 3-benzoylpyrrole scaffold as a building block. mdpi.comresearchgate.net
Table 1: Synthesis of a Cinnamic-Pyrrole Hybrid from a 3-Benzoylpyrrole Precursor mdpi.comresearchgate.net
The pyrrole nucleus is a common component of larger, fused heterocyclic systems that are prevalent in pharmacologically active compounds. The structure of 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- offers multiple reaction sites that could be exploited in annulation (ring-forming) reactions to construct bicyclic and polycyclic frameworks.
While specific examples utilizing this exact compound are not prominent in the literature, the known reactivity of pyrroles suggests clear potential pathways. For instance, the C-4 and C-5 positions of the pyrrole ring could potentially undergo cycloaddition reactions or condensation with bifunctional reagents to form a new ring. Furthermore, the ketone of the benzoyl group, in conjunction with an adjacent position on the pyrrole ring (C-2 or C-4), could participate in condensation strategies to build fused systems such as pyrrolo[1,2-a]pyrazines or other related scaffolds. The ability to later remove the phenylsulfonyl group adds to its strategic value, revealing a secondary amine that can be used in subsequent cyclization steps.
Utility in Catalyst Design and Ligand Synthesis (Hypothetical, based on structural features)
The design of ligands for transition metal catalysis is a cornerstone of modern organic synthesis. An effective ligand coordinates to a metal center and electronically and sterically fine-tunes its reactivity. Based on its structure, 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- possesses features that make it an intriguing, albeit hypothetical, candidate for development into a novel ligand scaffold.
The molecule contains two potential donor atoms positioned for chelation: the carbonyl oxygen of the benzoyl group and the pyrrole nitrogen. Although the nitrogen's lone pair is involved in the aromatic system and is sterically encumbered by the bulky phenylsulfonyl group, modification of the N-1 substituent could make it available for coordination. More plausibly, the carbonyl oxygen and a functional group introduced at the C-2 position of the pyrrole ring could form a bidentate chelate. The phenyl rings on both the sulfonyl and benzoyl groups provide convenient locations for introducing various substituents. This would allow for the systematic tuning of the ligand's steric bulk and electronic properties—a common strategy for optimizing catalyst performance for a specific reaction.
Advanced Materials Science Applications (e.g., Polymerization, if directly related to chemical reactivity)
Pyrrole is the parent monomer for polypyrrole, one of the most widely studied conducting polymers. The polymerization of pyrrole derivatives is a key strategy for creating functional materials with tailored properties for use in sensors, electronics, and energy storage. Heterocyclic building blocks are fundamental in the development of molecular and polymer organic semiconductors. ossila.com
The direct polymerization of 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- via oxidative coupling at the C-2 and C-5 positions is a theoretical possibility. However, the presence of the large phenylsulfonyl and benzoyl substituents would have a profound impact on the resulting polymer's properties. These bulky groups would likely disrupt the planarity between adjacent pyrrole units along the polymer backbone. This would decrease π-orbital overlap, leading to lower electrical conductivity compared to unsubstituted polypyrrole. Conversely, these same bulky groups would likely enhance the polymer's solubility in common organic solvents, which is a major challenge for processing unsubstituted polypyrrole.
Furthermore, the benzoyl group could serve as a reactive handle for post-polymerization modification, allowing for the covalent attachment of other molecules to the polymer chain to create highly functional materials. While the polymerization of this specific compound is not documented, the principle of using highly substituted pyrroles to create soluble and functional polymers is an established approach in materials science.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Pathways
Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic approaches. This includes the investigation of alternative energy sources, such as ultrasonic irradiation, which has been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds, including those with sulfonyl groups. mdpi.com The use of eco-friendly solvents and recyclable catalysts will also be a critical focus, aiming to reduce the environmental footprint of the synthesis process. The development of such sustainable pathways will be essential for the compound's potential large-scale production and broader application.
Exploration of Undiscovered Reactivity Profiles and Selectivities
The reactivity of the 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- scaffold is a rich area for future investigation. The interplay between the electron-withdrawing phenylsulfonyl group on the nitrogen and the benzoyl group at the C3 position likely imparts unique electronic properties to the pyrrole (B145914) ring, influencing its susceptibility to various chemical transformations.
Future studies should systematically explore the regioselectivity and stereoselectivity of reactions involving this compound. For instance, investigating its behavior in electrophilic aromatic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions could reveal novel reaction pathways and lead to the synthesis of a diverse library of new derivatives. Understanding how the substituents direct incoming reagents will be crucial for its use as a versatile building block in organic synthesis. Research into the reactivity of similar 3-benzoyl-pyrrole cores has already demonstrated their utility in creating more complex hybrid molecules. mdpi.comresearchgate.net
Integration with Flow Chemistry and Automation for Scalable Synthesis
To transition from laboratory-scale synthesis to industrial applicability, the integration of flow chemistry and automation presents a significant opportunity. Continuous flow processing offers numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. uc.ptnih.gov The development of a robust and scalable flow synthesis of 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- would be a major step forward.
Future research in this area will likely focus on designing and optimizing a continuous flow reactor setup for the key synthetic steps. This could involve the use of immobilized reagents or catalysts to simplify purification processes. Automation of the synthesis and workup procedures can further enhance efficiency and reproducibility, making the production of this compound and its derivatives more economically viable. researchgate.net
Advanced In Silico Modeling for Property Prediction and Design
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. Advanced in silico modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide deep insights into the structural, electronic, and reactivity properties of 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)-. These methods can be employed to predict various physicochemical properties, including solubility, stability, and electronic absorption and emission spectra.
Future computational studies should focus on building accurate models to predict the biological activity of derivatives of this compound. By simulating interactions with biological targets, such as enzymes and receptors, researchers can rationally design new analogs with enhanced therapeutic potential. nih.gov In silico screening of virtual libraries of derivatives can help prioritize synthetic efforts, saving time and resources. Such computational approaches have been successfully applied to other pyrrole-containing compounds to predict their drug-likeness and biological activities. mdpi.comresearchgate.net
Synergistic Approaches Combining Synthetic and Computational Methodologies
The most fruitful research in the future will likely emerge from a synergistic combination of synthetic and computational chemistry. This integrated approach allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models. nih.gov For instance, computational studies can predict the most likely sites of reaction on the 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- molecule, which can then be verified through targeted synthetic experiments.
This collaborative strategy can be particularly powerful in the design of new functional molecules. By combining the predictive power of in silico methods with the practical capabilities of modern synthetic chemistry, researchers can more efficiently explore the chemical space around this promising scaffold. This synergy will be instrumental in unlocking the full potential of 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- and its derivatives in various scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
